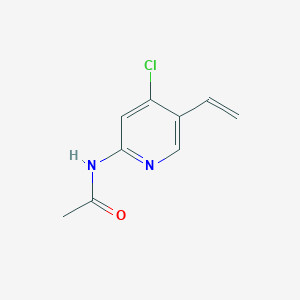
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide
Übersicht
Beschreibung
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a pyridine ring substituted with a chlorine atom and a vinyl group, making it a versatile compound in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-5-ethenylpyridin-2-yl)acetamide typically involves the reaction of 4-chloro-5-vinylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-chloro-5-ethenylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chloropyridin-2-yl)acetamide: Lacks the vinyl group, making it less reactive in certain chemical reactions.
N-(4-bromo-5-vinylpyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
N-(4-chloro-5-ethylpyridin-2-yl)acetamide:
Uniqueness
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide is unique due to the presence of both the chlorine atom and the vinyl group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H9ClN2O |
|---|---|
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9ClN2O/c1-3-7-5-11-9(4-8(7)10)12-6(2)13/h3-5H,1H2,2H3,(H,11,12,13) |
InChI-Schlüssel |
UIGOMFDGHINZOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=C(C(=C1)Cl)C=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-6-phenylimidazo[1,2-a]pyrimidine](/img/structure/B8713946.png)
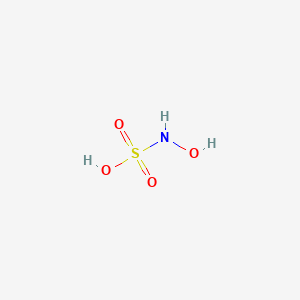
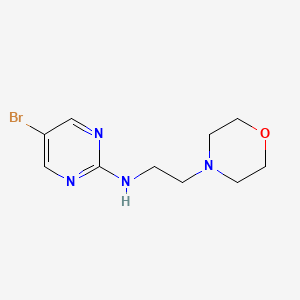
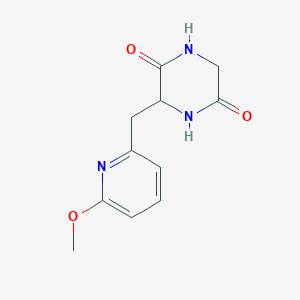
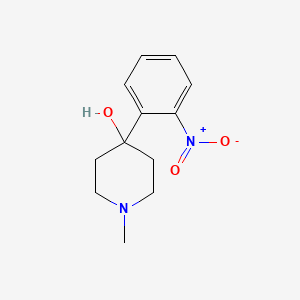
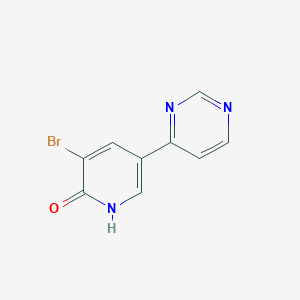
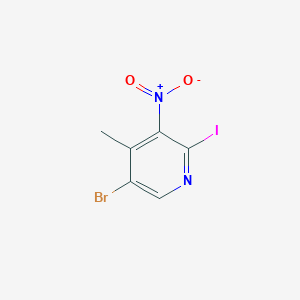

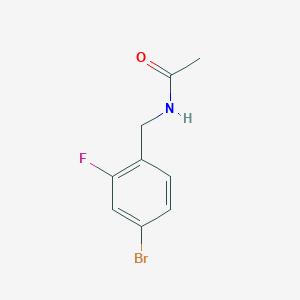
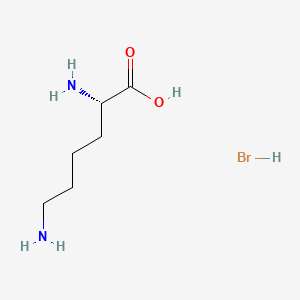

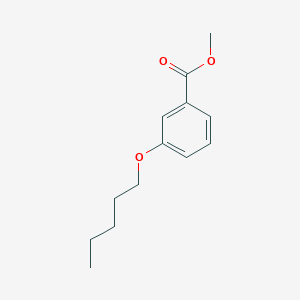
![2-[2-(2-Aminoethyl)thioethyl] pyridine](/img/structure/B8714045.png)

